molecular formula C26H24N2O5S B11405135 N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11405135
M. Wt: 476.5 g/mol
InChI Key: SFBXMESLSOIYKP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves several steps. One common method includes the reaction of 2-hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide with ketone derivatives in ethanol at room temperature . This reaction is typically carried out under green conditions, yielding the desired compound with high efficiency.

Chemical Reactions Analysis

N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H24N2O5S

Molecular Weight

476.5 g/mol

IUPAC Name

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-6,7-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C26H24N2O5S/c1-4-28(20-8-6-5-7-9-20)34(31,32)21-12-10-19(11-13-21)27-26(30)25-16-23(29)22-14-17(2)18(3)15-24(22)33-25/h5-16H,4H2,1-3H3,(H,27,30)

InChI Key

SFBXMESLSOIYKP-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=C(O3)C=C(C(=C4)C)C

Origin of Product

United States

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